Molecular Identity and Predicted Drug-Likeness vs. Ecliptasaponin A
Ecliptasaponin D possesses a distinct molecular fingerprint (exact mass: 634.4081 g/mol) and a predicted LogP of 5.345, indicating higher lipophilicity compared to more polar saponins. In contrast, Ecliptasaponin A has a different aglycone (echinocystic acid) and distinct glycosylation, which would result in divergent physicochemical and biological behavior . Specifically, the predicted aqueous solubility (LogS) for Ecliptasaponin D is -7.934, classifying it as poorly soluble and requiring specialized formulation strategies (e.g., DMSO as a co-solvent) for in vitro assays [1].
| Evidence Dimension | Predicted Lipophilicity and Solubility |
|---|---|
| Target Compound Data | LogP: 5.345; LogS: -7.934 |
| Comparator Or Baseline | Ecliptasaponin A (different aglycone and glycosylation pattern) |
| Quantified Difference | Ecliptasaponin D exhibits high lipophilicity and poor aqueous solubility, requiring organic co-solvents. |
| Conditions | In silico ADMET prediction models |
Why This Matters
Procurement must be paired with a defined formulation strategy; assuming solubility profiles from related saponins like Ecliptasaponin A will lead to inaccurate dosing and experimental failure.
- [1] TCMIP. (n.d.). Ecliptasaponin D: ADMET Properties. Integrative Pharmacology-based Traditional Chinese Medicine Research Platform. View Source
